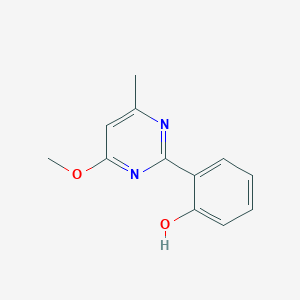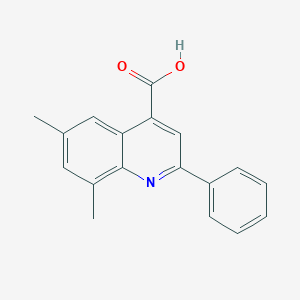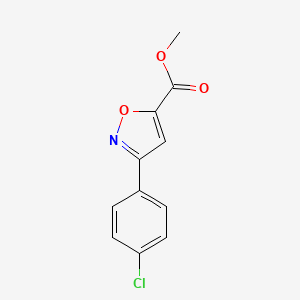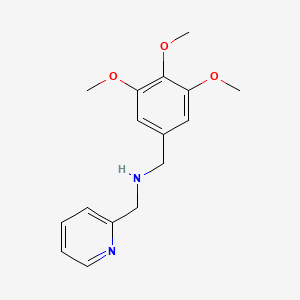
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol
Overview
Description
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol, also known as MMP, is a chemical compound that belongs to the class of pyrimidine derivatives . It is a white crystalline powder that is soluble in organic solvents.
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol is characterized by the presence of a pyrimidine ring, a phenol group, and a methoxy group . The exact molecular structure can be determined using techniques such as X-ray crystallography .Scientific Research Applications
Chemical Structure and Synthesis
- The crystal and molecular structures of related compounds to 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol have been studied, providing insights into their chemical behavior and potential applications (Richter et al., 2023).
Analytical Applications
- A derivative of 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol has been used as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for detecting biologically important thiols, demonstrating its utility in analytical chemistry (Gatti et al., 1990).
Synthesis and Fragmentation Studies
- Synthesis of compounds related to 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol and their fragmentation under specific conditions have been investigated, highlighting their potential in chemical synthesis and molecular studies (Erkin et al., 2015).
Biological and Pharmaceutical Research
- 2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol derivatives have shown potential as antitumor compounds, with specific activity against certain enzymes, suggesting applications in cancer research and drug development (Lee et al., 2011).
Material Science and Molecular Characterization
- The synthesis and characterization of structurally similar compounds have been conducted, revealing details about their crystal structures and potential applications in materials science (Linsha, 2015).
Anticancer Activity
- Investigations into the anticancer activity of similar compounds on breast cancer cells, showcasing their potential therapeutic applications (Sukria et al., 2020).
properties
IUPAC Name |
2-(4-methoxy-6-methylpyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(16-2)14-12(13-8)9-5-3-4-6-10(9)15/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKRMBRGENZQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425244 | |
| Record name | ZINC00275513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-6-methylpyrimidin-2-yl)phenol | |
CAS RN |
331852-93-8 | |
| Record name | ZINC00275513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)









![[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1363280.png)
![[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol](/img/structure/B1363285.png)

